Cas no 946358-35-6 (3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide)

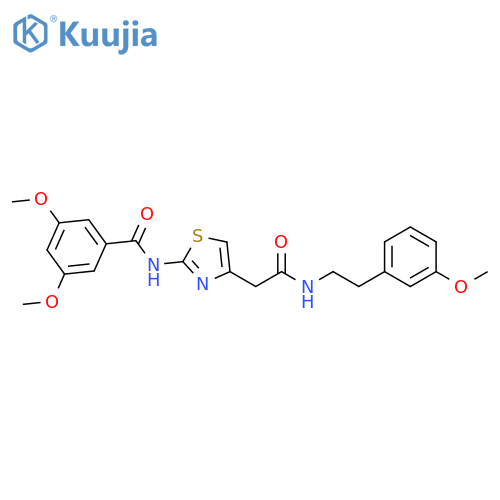

946358-35-6 structure

商品名:3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide

3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide

- 4-Thiazoleacetamide, 2-[(3,5-dimethoxybenzoyl)amino]-N-[2-(3-methoxyphenyl)ethyl]-

- 3,5-dimethoxy-N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- 946358-35-6

- AKOS004952035

- 3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

- F2202-0756

- 3,5-dimethoxy-N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

-

- インチ: 1S/C23H25N3O5S/c1-29-18-6-4-5-15(9-18)7-8-24-21(27)12-17-14-32-23(25-17)26-22(28)16-10-19(30-2)13-20(11-16)31-3/h4-6,9-11,13-14H,7-8,12H2,1-3H3,(H,24,27)(H,25,26,28)

- InChIKey: HRJCLCYHBDCZCM-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(NCCC2=CC=CC(OC)=C2)=O)N=C1NC(=O)C1=CC(OC)=CC(OC)=C1

計算された属性

- せいみつぶんしりょう: 455.15149208g/mol

- どういたいしつりょう: 455.15149208g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 10

- 複雑さ: 598

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 127Ų

じっけんとくせい

- 密度みつど: 1.281±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 6.86±0.50(Predicted)

3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2202-0756-10μmol |

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

946358-35-6 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2202-0756-1mg |

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

946358-35-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2202-0756-25mg |

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

946358-35-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2202-0756-100mg |

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

946358-35-6 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2202-0756-5mg |

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

946358-35-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2202-0756-20μmol |

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

946358-35-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2202-0756-5μmol |

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

946358-35-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2202-0756-4mg |

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

946358-35-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2202-0756-30mg |

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

946358-35-6 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2202-0756-75mg |

3,5-dimethoxy-N-[4-({[2-(3-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

946358-35-6 | 90%+ | 75mg |

$208.0 | 2023-05-16 |

3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

946358-35-6 (3,5-dimethoxy-N-4-({2-(3-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide) 関連製品

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量